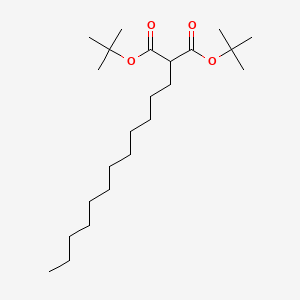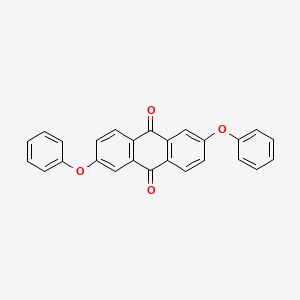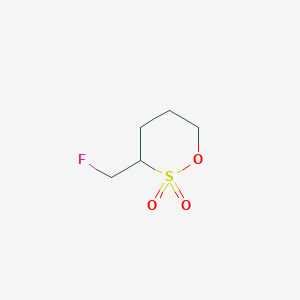![molecular formula C22H42N4S2 B12536401 6-[Methyl(octadecyl)amino]-1,3,5-triazine-2,4(1H,3H)-dithione CAS No. 830346-73-1](/img/structure/B12536401.png)
6-[Methyl(octadecyl)amino]-1,3,5-triazine-2,4(1H,3H)-dithione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-[Methyl(octadecyl)amino]-1,3,5-triazine-2,4(1H,3H)-dithione is a complex organic compound belonging to the class of triazines Triazines are heterocyclic compounds containing three nitrogen atoms at positions 1, 3, and 5 of the six-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-[Methyl(octadecyl)amino]-1,3,5-triazine-2,4(1H,3H)-dithione typically involves the nucleophilic substitution of cyanuric chloride with appropriate amines and thiols. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine to facilitate the substitution reactions. The process can be summarized as follows:
Step 1: Cyanuric chloride is reacted with octadecylamine in the presence of a base (e.g., triethylamine) to form an intermediate.
Step 2: The intermediate is then treated with methylamine to introduce the methyl group.
Step 3: Finally, the compound is reacted with a thiol (e.g., hydrogen sulfide) to form the dithione groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
6-[Methyl(octadecyl)amino]-1,3,5-triazine-2,4(1H,3H)-dithione undergoes various chemical reactions, including:
Oxidation: The dithione groups can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or amines.
Substitution: The triazine ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the triazine ring under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted triazines depending on the nucleophile used.
科学的研究の応用
6-[Methyl(octadecyl)amino]-1,3,5-triazine-2,4(1H,3H)-dithione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in drug development, particularly for its antitumor properties.
Industry: Utilized in the production of polymers and as a stabilizer in various industrial processes.
作用機序
The mechanism of action of 6-[Methyl(octadecyl)amino]-1,3,5-triazine-2,4(1H,3H)-dithione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, inhibiting their activity.
Pathways Involved: It may interfere with cellular processes such as DNA replication and protein synthesis, leading to its antimicrobial and antitumor effects.
類似化合物との比較
Similar Compounds
Hexamethylmelamine: A triazine derivative used clinically for its antitumor properties.
2-Amino-4-morpholino-1,3,5-triazine: Known for its antitumor activity.
Hydroxymethylpentamethylmelamine: A hydroxylated metabolite with significant biological activity.
Uniqueness
6-[Methyl(octadecyl)amino]-1,3,5-triazine-2,4(1H,3H)-dithione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
CAS番号 |
830346-73-1 |
|---|---|
分子式 |
C22H42N4S2 |
分子量 |
426.7 g/mol |
IUPAC名 |
6-[methyl(octadecyl)amino]-1H-1,3,5-triazine-2,4-dithione |
InChI |
InChI=1S/C22H42N4S2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-26(2)20-23-21(27)25-22(28)24-20/h3-19H2,1-2H3,(H2,23,24,25,27,28) |
InChIキー |
ZFPJSALBWYJWCF-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCCN(C)C1=NC(=S)NC(=S)N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzonitrile, 4-[(1-azulenylmethylene)amino]-](/img/structure/B12536319.png)

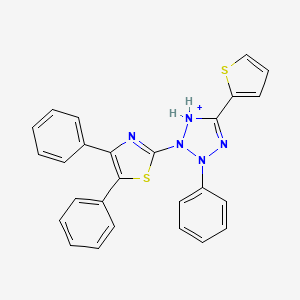
![2-{[4-(Difluoromethoxy)phenyl]ethynyl}-5-ethenyl-1,3-difluorobenzene](/img/structure/B12536335.png)
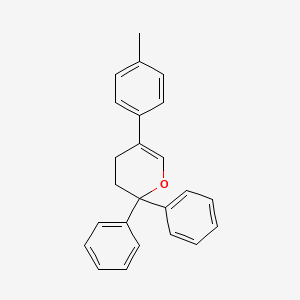
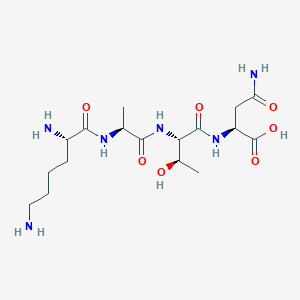
![Quinolinium, 1-methyl-2-[2-(2,4,6-trimethoxyphenyl)ethenyl]-](/img/structure/B12536363.png)
![Benzo[d]oxazol-2-yl(p-tolyl)methanone](/img/structure/B12536371.png)
![N-Carbamothioyl-N-[(methylamino)methyl]formamide](/img/structure/B12536372.png)
![4,6,11-Trioxa-1-azabicyclo[3.3.3]undecane](/img/structure/B12536376.png)
